molecular formula C14H11FN2S2 B15122461 6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole

6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole

Cat. No.: B15122461
M. Wt: 290.4 g/mol
InChI Key: CBWGHKHWAMXCNS-UHFFFAOYSA-N
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Description

6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of fluorine and a thieno[3,2-c]pyridine moiety adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thieno[3,2-c]pyridine moiety, which is then coupled with a benzothiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate certain steps in the synthesis. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

    6-fluoro-2-(pyridin-3-yl)-1,3-benzothiazole: Studied for its potential anticancer properties.

    6-fluoro-2-(thieno[2,3-d]pyrimidin-4-yl)-1,3-benzothiazole: Investigated for its use in medicinal chemistry.

Uniqueness

6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core with a thieno[3,2-c]pyridine moiety. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its potential for diverse applications in various fields of research and industry further highlights its uniqueness.

Properties

Molecular Formula

C14H11FN2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C14H11FN2S2/c15-10-1-2-11-13(7-10)19-14(16-11)17-5-3-12-9(8-17)4-6-18-12/h1-2,4,6-7H,3,5,8H2

InChI Key

CBWGHKHWAMXCNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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